molecular formula C10H15FN2 B3080823 4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine CAS No. 1092496-43-9

4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine

Cat. No.: B3080823
CAS No.: 1092496-43-9
M. Wt: 182.24 g/mol
InChI Key: UKUWUIFEGWJDMU-UHFFFAOYSA-N
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Description

4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15FN2 It contains a benzene ring substituted with a fluorine atom, a methyl group, and a propyl group, along with two amine groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups. The process may involve:

    Friedel-Crafts Alkylation: Introduction of the propyl group using a propyl halide and a Lewis acid catalyst.

    Nitration and Reduction: Introduction of the amine groups through nitration followed by reduction.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield primary or secondary amines.

Scientific Research Applications

4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-n1-methylbenzene-1,2-diamine: Lacks the propyl group.

    4-Fluoro-n1-propylbenzene-1,2-diamine: Lacks the methyl group.

    n1-Methyl-n1-propylbenzene-1,2-diamine: Lacks the fluorine atom.

Uniqueness

4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine is unique due to the combination of its substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-fluoro-1-N-methyl-1-N-propylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-3-6-13(2)10-5-4-8(11)7-9(10)12/h4-5,7H,3,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUWUIFEGWJDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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